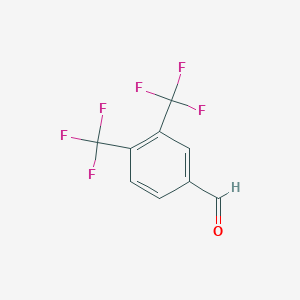
(S)-2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-4-YL)ethanamine hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-4-YL)ethanamine hydrochloride is a chemical compound with significant potential in various scientific fields. This compound is characterized by the presence of a trifluoromethyl group and a tetrahydropyran ring, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-4-YL)ethanamine hydrochloride typically involves the following steps:
Formation of the Tetrahydropyran Ring: The tetrahydropyran ring can be synthesized through the hydrogenation of dihydropyran using a catalyst such as Raney nickel.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution reactions using reagents like trifluoromethyl iodide.
Formation of the Ethanamine Moiety: The ethanamine moiety can be synthesized through reductive amination of the corresponding ketone or aldehyde using reducing agents like sodium borohydride.
Hydrochloride Salt Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of (S)-2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-4-YL)ethanamine hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-4-YL)ethanamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the trifluoromethyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Corresponding oxides and hydroxyl derivatives.
Reduction: Reduced amines and alcohols.
Substitution: Substituted ethanamine derivatives.
Scientific Research Applications
(S)-2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-4-YL)ethanamine hydrochloride has diverse applications in scientific research:
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (S)-2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-4-YL)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence metabolic pathways by acting as an inhibitor or activator of key enzymes.
Comparison with Similar Compounds
Similar Compounds
- ®-1-(Tetrahydro-2H-pyran-4-YL)ethanamine hydrochloride
- 1-(Tetrahydro-2H-pyran-4-YL)ethanamine hydrochloride
- Tetrahydropyran derivatives
Uniqueness
(S)-2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-4-YL)ethanamine hydrochloride is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound in various research and industrial applications.
Properties
CAS No. |
1821813-96-0 |
|---|---|
Molecular Formula |
C7H13ClF3NO |
Molecular Weight |
219.63 g/mol |
IUPAC Name |
(1S)-2,2,2-trifluoro-1-(oxan-4-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C7H12F3NO.ClH/c8-7(9,10)6(11)5-1-3-12-4-2-5;/h5-6H,1-4,11H2;1H/t6-;/m0./s1 |
InChI Key |
MBDMWPLGAFDSKZ-RGMNGODLSA-N |
Isomeric SMILES |
C1COCCC1[C@@H](C(F)(F)F)N.Cl |
Canonical SMILES |
C1COCCC1C(C(F)(F)F)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![methyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate](/img/structure/B15232764.png)








![2-Methyl-4,7-di(thiophen-2-yl)-2H-benzo[d][1,2,3]triazole](/img/structure/B15232827.png)
![Methyl 3-fluoro-5-(1,4-dioxa-8-azaspiro[4.5]decan-8-YL)benzoate](/img/structure/B15232842.png)

